N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide -

N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide

Catalog Number: EVT-3927842
CAS Number:
Molecular Formula: C19H16F2N2O3
Molecular Weight: 358.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Methyl-1,3-oxazole-5-yl)-benzenesulfonamide

Compound Description: 4-(2-Methyl-1,3-oxazole-5-yl)-benzenesulfonamide is a selective carbonic anhydrase II inhibitor. The study aimed to determine its biotransformation products in rats and rabbits. The research identified a single metabolite, N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, formed by adding an oxygen atom to the parent molecule [].

Relevance: This compound shares the 2-methyl-1,3-oxazole moiety with N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide. The presence of a benzenesulfonamide group instead of the carboxamide in the target compound highlights a potential structure-activity relationship for carbonic anhydrase II inhibition. The study's focus on biotransformation suggests that modifications to these core structures, such as the introduction of fluorine atoms in N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide, could lead to different metabolic profiles [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a CGRP receptor antagonist discovered through structure-based drug design. It exhibits high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes. Its low lipophilicity and anticipated low clinical plasma exposure suggest a reduced potential for hepatotoxicity [].

Relevance: Although structurally different from N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide, HTL22562's description in the context of structure-based drug design emphasizes the importance of considering molecular features like solubility, metabolic stability, and potential toxicity when designing new compounds, including those similar to the target compound [].

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide

Compound Description: The crystal structure of 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide has been determined. The molecule features a dihedral angle of 8.42° between the aromatic rings and forms C(4) chains through N—H⋯O hydrogen bonds in the crystal lattice [].

Relevance: This compound shares the core structure of a substituted 1,3-oxazole-4-carboxamide with N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide. The variations in substituents, particularly the 2-chloropyridine ring instead of a benzyl group, could influence its pharmacological properties compared to the target compound [].

C17-[5-methyl-1,3]-oxazoles

Compound Description: These are a series of unexpected triterpenic C17-[5-methyl-1,3]-oxazoles synthesized by reacting acid chlorides with propargylamine hydrochloride. These compounds were found to have cytotoxic activity, with 28-Nor-17-(5-methyloxazol-2-yl)−2-cyano-2,4-seco-3-nor-lup-4(23),20(29)-diene exhibiting the highest potency against various cancer cell lines [].

2-Aryl-4-halomethyl-5-methyl-1,3-oxazoles

Compound Description: These compounds, specifically 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles (2) and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles (3), were synthesized from 2-aryl-4,5 dimethyl-1,3-oxazoles (1) using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively, in acetonitrile [].

Relevance: These compounds are structurally similar to N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide, with the key difference being the presence of a halomethyl group (bromomethyl or chloromethyl) at the 4-position of the oxazole ring instead of the [(3-fluorophenoxy)methyl] group in the target compound []. This difference in substitution at the 4-position could lead to distinct reactivity and potentially different biological activities.

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor. It was discovered through structure-activity relationship studies that began with 2-aminothiazole as a starting point []. Dasatinib has demonstrated oral efficacy in inhibiting proinflammatory cytokines and reducing inflammation in animal models.

Relevance: Although structurally different from N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide, the paper highlighting Dasatinib's discovery emphasizes the importance of structure-activity relationship studies in drug development. This approach, involving systematic modifications to a core structure (2-aminothiazole in the case of Dasatinib), was crucial in optimizing its potency and pharmacological properties, a strategy relevant to the development of compounds related to the target compound [].

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)

Compound Description: BAY 59-7939 is a potent and selective Factor Xa (FXa) inhibitor with excellent in vivo antithrombotic activity []. It belongs to a novel class of oxazolidinone derivatives and exhibits good oral bioavailability.

Relevance: Although BAY 59-7939 is structurally distinct from N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide, its development as an oral, direct FXa inhibitor underscores the potential of designing and developing structurally related compounds with desirable pharmacological profiles, including those targeting specific enzymes or pathways relevant to N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide [].

Properties

Product Name

N-(4-fluorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide

IUPAC Name

2-[(3-fluorophenoxy)methyl]-N-[(4-fluorophenyl)methyl]-N-methyl-1,3-oxazole-4-carboxamide

Molecular Formula

C19H16F2N2O3

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C19H16F2N2O3/c1-23(10-13-5-7-14(20)8-6-13)19(24)17-11-26-18(22-17)12-25-16-4-2-3-15(21)9-16/h2-9,11H,10,12H2,1H3

InChI Key

VXQQYWKRPADVLT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)C2=COC(=N2)COC3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.